1-Oxaspiro[4.4]nonan-6-amine

Data Gap Analysis Evidence Limitation Disclosure Spirocyclic Amine Scaffold

1-Oxaspiro[4.4]nonan-6-amine (free base CAS 951207-57-1; HCl salt CAS 951164-20-8) is a saturated spirocyclic amine defined by its [4.4] oxaspiro framework with a primary amine precisely at the 6-position. This scaffold delivers a unique spatial arrangement of hydrogen-bonding and steric features distinct from positional isomers (e.g., 1-Oxaspiro[4.4]nonan-7-amine) or ring-size analogs (e.g., 1-Oxaspiro[3.5]nonan-3-amine). Procure for fragment library design targeting 3D chemical space, systematic SAR mapping of amine position effects, or as a bifunctional substrate for derivatization studies. The HCl salt offers superior solid-state stability for amide coupling and reductive amination workflows.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 951164-20-8; 951207-57-1
Cat. No. B2743395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.4]nonan-6-amine
CAS951164-20-8; 951207-57-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC(C2(C1)CCCO2)N
InChIInChI=1S/C8H15NO/c9-7-3-1-4-8(7)5-2-6-10-8/h7H,1-6,9H2
InChIKeyNLUJOWHCPACBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.4]nonan-6-amine (CAS 951164-20-8, 951207-57-1): Structural and Procurement Baseline for Spirocyclic Amine Research


1-Oxaspiro[4.4]nonan-6-amine (free base CAS 951207-57-1, hydrochloride salt CAS 951164-20-8) is a saturated spirocyclic amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol (free base) or 177.67 g/mol (HCl salt) . The compound features a tetrahydrofuran ring spiro-fused to a cyclopentane ring at a quaternary carbon center, with a primary amine substituent at the 6-position . It is supplied as a research chemical building block, typically at ≥95% purity, and is not FDA-approved for therapeutic use .

Why 1-Oxaspiro[4.4]nonan-6-amine Cannot Be Substituted with Generic Amines or Spirocyclic Analogs


Generic substitution of 1-Oxaspiro[4.4]nonan-6-amine fails because its differentiation resides in structural specificity, not in independently validated biological or physicochemical superiority. The compound's defined scaffold—a [4.4] spirocyclic system with oxygen in one ring and a primary amine at the 6-position—produces a unique spatial arrangement of hydrogen-bonding and steric features. Closely related analogs such as 1-Oxaspiro[4.4]nonan-7-amine, 1-Oxaspiro[3.5]nonan-3-amine, and 2-Oxaspiro[4.4]nonan-6-amine alter the amine position, ring size, or oxygen placement, thereby generating different exit vectors and conformational profiles . While peer-reviewed head-to-head comparative data are absent for this compound, the scaffold's value lies in its precise three-dimensional geometry for fragment-based drug design and structure-activity relationship exploration [1]. Substitution with an analog would fundamentally alter the binding hypotheses under investigation.

1-Oxaspiro[4.4]nonan-6-amine: Quantitative Differentiation Evidence Assessment


Statement on the Absence of Peer-Reviewed Comparative Quantitative Evidence for 1-Oxaspiro[4.4]nonan-6-amine

A systematic search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, Google Scholar, PubChem) returned no peer-reviewed quantitative data for 1-Oxaspiro[4.4]nonan-6-amine itself, nor any direct head-to-head comparisons with its closest analogs (e.g., 1-Oxaspiro[4.4]nonan-7-amine, 1-Oxaspiro[3.5]nonan-3-amine, 2-Oxaspiro[4.4]nonan-6-amine). No IC50, Ki, EC50, ADME, solubility, metabolic stability, or in vivo pharmacokinetic values were identified for the target compound in the public domain [1]. All available vendor claims of 'enhanced metabolic stability' or 'improved solubility' derive from general class-level inferences about spirocyclic scaffolds rather than compound-specific experimental measurements.

Data Gap Analysis Evidence Limitation Disclosure Spirocyclic Amine Scaffold

Procurement-Linked Application Scenarios for 1-Oxaspiro[4.4]nonan-6-amine Based on Structural Role


Fragment-Based Drug Discovery (FBDD) Library Construction

1-Oxaspiro[4.4]nonan-6-amine may be procured for inclusion in fragment libraries targeting three-dimensional chemical space. Its spirocyclic core provides a rigid, non-planar scaffold with a primary amine handle for elaboration, consistent with the 'escape from flatland' paradigm in modern medicinal chemistry. Selection over analogs such as 1-Oxaspiro[3.5]nonan-3-amine or 2-Oxaspiro[4.4]nonan-6-amine is driven by the specific vector geometry required for the target binding site hypothesis.

Structure-Activity Relationship (SAR) Exploration of Spirocyclic Amine Series

Medicinal chemistry teams investigating a lead series containing a spirocyclic amine motif may procure this compound to systematically probe the effect of amine position and ring oxygen placement on target engagement. The [4.4] oxaspiro framework with a 6-amine substituent represents one defined data point in a matrix of positional isomers, enabling rigorous SAR mapping when comparative data are generated internally.

Synthetic Methodology Development for Spirocyclic Systems

Organic chemistry laboratories developing novel routes to spirocyclic amines may acquire this compound as an authentic standard for method validation or as a substrate for derivatization studies. Its bifunctional nature (nucleophilic amine and ether oxygen) offers distinct reactivity compared to all-carbon spirocyclic amines or aza-spiro analogs, making it a relevant test case for reaction scope evaluation.

Building Block for Custom Synthesis of Proprietary Compounds

Contract research organizations (CROs) and pharmaceutical process chemistry groups may procure 1-Oxaspiro[4.4]nonan-6-amine as a starting material for the custom synthesis of client-specified proprietary molecules. The selection of the hydrochloride salt (CAS 951164-20-8) over the free base (CAS 951207-57-1) may be dictated by handling requirements, as the salt form offers improved solid-state stability and defined stoichiometry for amide coupling or reductive amination reactions.

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